molecular formula C11H17N3O B1456884 6-(2-(PYRROLIDIN-1-YL)ETHOXY)PYRIDIN-3-AMINE CAS No. 945720-38-7

6-(2-(PYRROLIDIN-1-YL)ETHOXY)PYRIDIN-3-AMINE

Cat. No.: B1456884
CAS No.: 945720-38-7
M. Wt: 207.27 g/mol
InChI Key: LCFYQZWRIKAIHW-UHFFFAOYSA-N
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Description

6-(2-(PYRROLIDIN-1-YL)ETHOXY)PYRIDIN-3-AMINE: is a chemical compound that features a pyridine ring substituted with an amino group at the 5-position and a pyrrolidin-1-yl ethoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-(PYRROLIDIN-1-YL)ETHOXY)PYRIDIN-3-AMINE typically involves the following steps:

    Formation of the Pyrrolidin-1-yl Ethoxy Intermediate: This can be achieved by reacting pyrrolidine with an appropriate ethoxy halide under basic conditions.

    Substitution Reaction: The pyrrolidin-1-yl ethoxy intermediate is then reacted with 5-amino-2-chloropyridine under nucleophilic substitution conditions to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The amino group can undergo oxidation to form nitroso or nitro derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like acyl chlorides or alkyl halides are commonly used for substitution reactions.

Major Products:

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Acylated or alkylated derivatives.

Scientific Research Applications

Chemistry: 6-(2-(PYRROLIDIN-1-YL)ETHOXY)PYRIDIN-3-AMINE is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical space in drug discovery .

Biology and Medicine: Its structure suggests it could interact with various biological targets, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of 6-(2-(PYRROLIDIN-1-YL)ETHOXY)PYRIDIN-3-AMINE is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The pyridine ring and amino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

    2-Amino-5-((pyrrolidin-1-yl)ethoxy)pyridine: Similar structure but different substitution pattern.

    5-Amino-2-((morpholin-1-yl)ethoxy)pyridine: Similar structure with a morpholine ring instead of pyrrolidine.

Uniqueness: 6-(2-(PYRROLIDIN-1-YL)ETHOXY)PYRIDIN-3-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its three-dimensional structure, potentially leading to unique interactions with biological targets .

Properties

IUPAC Name

6-(2-pyrrolidin-1-ylethoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-10-3-4-11(13-9-10)15-8-7-14-5-1-2-6-14/h3-4,9H,1-2,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFYQZWRIKAIHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred DMF solution (25 mL) containing N-(2-hydroxyethyl)pyrrolidine (2.18 g, 18.9 mmol) under N2 was added 60% NaH in mineral oil (0.76 g, 18.9 mmol). The mixture was stirred for 1 hr while gas evolution ceased. Subsequently 2-chloro-5-nitropyridine (2.0 g, 12.6 mmol) was added. After stirring overnight, the dark solution was poured into H2O (100 mL) and extracted 3× with EtOAc. The combined organic layers were washed 2× with H2O prior to drying over Na2SO4. Concentration under vacuum yielded an orange oil which was chromatographed on silica gel employing ˜10% MeOH/CH2Cl2 to elute 1.62 g of 5-nitro-2-(pyrrolidin-1-yl)-ethoxy)pyridine (54%). The above product reduced to the corresponding substituted aminopyridine by hydrogenation in an EtOH solution (20 mL) containing 10% Pd/C (0.1 g) under 60 psi of H2 for 4 hr. Upon completion the reaction was filtered prior to concentration under vacuum. The resulting dark oil was chromatographed on silica. Gradient elution (CH2CL2 to 20% MeOH/CH2Cl2) eluted 1.03 g of the title compound as a broad peak.
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0.76 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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